molecular formula C18H14N2O B7485779 N-(2-phenylphenyl)pyridine-3-carboxamide

N-(2-phenylphenyl)pyridine-3-carboxamide

Cat. No.: B7485779
M. Wt: 274.3 g/mol
InChI Key: TYHBXZXTIOLXFS-UHFFFAOYSA-N
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Description

N-(2-phenylphenyl)pyridine-3-carboxamide is a biphenyl-substituted pyridine carboxamide derivative. Its structure features a pyridine-3-carboxamide backbone linked to a 2-phenylphenyl group. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for functional group modifications to tune physicochemical properties or biological activity.

Properties

IUPAC Name

N-(2-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(15-9-6-12-19-13-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHBXZXTIOLXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-phenylphenyl)pyridine-3-carboxamide with structurally related compounds, focusing on substituents, molecular properties, and applications. Data are derived from evidence provided:

Compound Name Molecular Formula Molecular Weight Substituents logP Hydrogen Bond Donors/Acceptors Key Applications/Notes Reference
This compound C₁₈H₁₄N₂O 274.32 (calculated) 2-phenylphenyl at amide nitrogen ~3.5* 1 donor, 3 acceptors Hypothetical scaffold for drug design -
2-Chloro-N-(2-phenylphenyl)pyridine-3-carboxamide C₁₈H₁₃ClN₂O 308.76 Chloro at pyridine C2, 2-phenylphenyl N/A 1 donor, 3 acceptors Laboratory research (non-pharmaceutical)
N-[(2-bromophenyl)methyl]pyridine-3-carboxamide C₁₃H₁₁BrN₂O 291.14 Bromobenzyl at amide nitrogen 2.37 1 donor, 3 acceptors Structural studies; chiral properties
2-(difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide C₂₁H₂₃F₂N₂O 364.42 Difluoromethyl at pyridine C2, indanyl N/A 1 donor, 3 acceptors Patent-protected agrochemical derivatives
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide (HCl salt) C₂₂H₂₅ClN₂O 392.90 Adamantylphenyl at amide nitrogen N/A 1 donor, 3 acceptors Pharmacological studies (metabolite analog)
2-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}amino)-N-(2,4-difluorophenyl)pyridine-3-carboxamide C₂₃H₁₆F₃N₅O₂ 475.40 Fluorophenyl, aminopyridinyloxy N/A 2 donors, 6 acceptors Protein-ligand interaction studies (PDB)

*Estimated logP using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Substituent Effects on Lipophilicity: Halogenation (e.g., bromo in , chloro in ) increases molecular weight and moderately elevates logP, enhancing membrane permeability.

Hydrogen Bonding Capacity: All compounds retain one hydrogen bond donor (amide NH) and 3–6 acceptors (amide O, pyridine N, substituent heteroatoms), critical for interactions with biological targets.

Difluoromethyl-indanyl derivatives () are patented for agrochemical applications, likely targeting fungal enzymes.

Synthetic Flexibility :

  • describes silylation of pyridine carboxamides, highlighting routes to modify solubility or stability via protective groups .

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